molecular formula C18H15BrO B14158780 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- CAS No. 80124-65-8

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans-

Cat. No.: B14158780
CAS No.: 80124-65-8
M. Wt: 327.2 g/mol
InChI Key: VZFRPVWDMXOWNC-FUHWJXTLSA-N
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Description

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is an organic compound that belongs to the class of brominated chrysenols. This compound is characterized by the presence of a bromine atom at the 3rd position and a hydroxyl group at the 4th position on a tetrahydro-chrysene backbone. The “trans-” designation indicates the specific geometric configuration of the substituents around the tetrahydro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- typically involves the bromination of 1,2,3,4-tetrahydro-chrysene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chrysenone, 3-bromo-1,2,3,4-tetrahydro-, trans-.

    Reduction: Formation of 4-chrysenol, 1,2,3,4-tetrahydro-, trans-.

    Substitution: Formation of various substituted chrysenols depending on the nucleophile used.

Scientific Research Applications

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is unique due to its specific substitution pattern and geometric configuration

Properties

CAS No.

80124-65-8

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol

InChI

InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m0/s1

InChI Key

VZFRPVWDMXOWNC-FUHWJXTLSA-N

Isomeric SMILES

C1CC2=C([C@@H]([C@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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